molecular formula C13H8FN3O B3129613 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 339103-03-6

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B3129613
CAS No.: 339103-03-6
M. Wt: 241.22 g/mol
InChI Key: WXBDWIMYVYHZBI-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole scaffold substituted with a 4-fluorophenyl group. This structure combines electron-deficient aromatic systems (pyridine and oxadiazole) with a fluorine substituent, which enhances metabolic stability and modulates electronic properties.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-10-6-4-9(5-7-10)13-16-12(17-18-13)11-3-1-2-8-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBDWIMYVYHZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223279
Record name 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339103-03-6
Record name 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339103-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the oxadiazole or pyridine rings, leading to differences in physicochemical properties, biological activity, and applications. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight logP Key Properties/Applications Reference
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine (Target) 4-Fluorophenyl, pyridine 243.23 ~2.5* High planarity, potential kinase inhibition
4-[5-(4′-Octyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine 4′-Octylbiphenyl, pyridine 397.47 ~5.8* Liquid crystal applications
3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine Phenoxymethyl, pyridine 253.26 2.50 Moderate solubility (logS = -2.07)
2-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine 4-Bromophenoxymethyl, pyridine 332.16 ~3.0* Halogenated analog for radiopharmacy
4-{4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine 2,4-Dimethoxyphenyl, triazole, pyridine 430.41 ~3.2* Anticancer screening (MLS001165261)
2-[5-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine 3,4,5-Trifluorophenyl, pyridine 287.20 ~2.8* Enhanced metabolic stability

Key Differences and Implications

Electron-Withdrawing vs. Trifluoromethyl (e.g., in ) and bromophenoxy () substituents introduce steric bulk and halogen bonding capabilities, useful in radiopharmaceuticals or enzyme inhibition.

Planarity and Conformational Flexibility :

  • The target compound’s near-planar structure (observed in isostructural analogs ) facilitates π-π interactions in protein binding. In contrast, 4′-octylbiphenyl () introduces a flexible alkyl chain, favoring liquid crystal formation.

Phenoxymethyl derivatives () exhibit moderate solubility (logS = -2.07), making them suitable for oral bioavailability studies.

Biological Activity

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C12H8FN3O
  • Molecular Weight : 229.21 g/mol

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of anticancer effects. The compound has shown promising results against various cancer cell lines.

Anticancer Activity

Research indicates that compounds with the oxadiazole moiety exhibit significant cytotoxicity against several cancer types. For instance:

  • Cytotoxicity Studies :
    • The compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating effective growth inhibition compared to standard chemotherapeutics like doxorubicin .
    • Flow cytometry assays revealed that it induces apoptosis in MCF-7 cells through the upregulation of p53 and activation of caspase pathways .

The proposed mechanisms for the anticancer activity of this compound include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways by increasing pro-apoptotic factors and decreasing anti-apoptotic proteins.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, leading to increased cell death in cancerous cells.

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group and the oxadiazole ring is critical for the biological activity of this compound. Modifications to these groups can significantly alter potency:

ModificationEffect on Activity
Fluorine Substitution on Phenyl RingIncreases lipophilicity and enhances cellular uptake
Variation in Oxadiazole SubstituentsAlters binding affinity to target proteins

Case Studies

  • Case Study 1 : A study involving a series of oxadiazole derivatives showed that compounds similar to this compound had higher cytotoxicity against MCF-7 cells compared to traditional chemotherapeutics .
  • Case Study 2 : In vivo studies demonstrated that derivatives with similar structures exhibited significant tumor growth inhibition in xenograft models, supporting their potential as therapeutic agents in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
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2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

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